

Check Availability & Pricing

# Technical Support Center: Izumerogant (IMU-935) for In Vivo Research

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Izumerogant |           |
| Cat. No.:            | B15544335   | Get Quote |

Disclaimer: The development of **Izumerogant** (IMU-935) for clinical use was discontinued in April 2023. This information is intended to support researchers who may be using existing supplies of **Izumerogant** for non-clinical, in vivo research purposes.

This technical support center provides guidance on the delivery and use of **Izumerogant** in preclinical research settings. Below you will find frequently asked questions, troubleshooting advice, and summaries of available data to assist with your experimental design.

## Frequently Asked Questions (FAQs)

Q1: What is **Izumerogant** (IMU-935) and what is its mechanism of action?

**Izumerogant** (IMU-935) is an orally available small molecule that functions as a potent inverse agonist of the Retinoic Acid-Related Orphan Receptor gamma t (RORyt).[1][2] Additionally, it exhibits inhibitory activity against dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[1][2] This dual mechanism allows **Izumerogant** to suppress the differentiation of pro-inflammatory Th17 cells and reduce the secretion of cytokines such as IL-17A and IL-17F.[1][2]

Q2: What is the development status of **Izumerogant**?

The clinical development of **Izumerogant** (IMU-935) was discontinued by Immunic, Inc. in April 2023 for indications including psoriasis and castration-resistant prostate cancer.







Q3: What are the known challenges with **Izumerogant** formulation for in vivo studies?

Like many small molecule inhibitors, **Izumerogant** is poorly soluble in aqueous solutions. This can present challenges for achieving consistent and adequate oral bioavailability in animal models. Formulation strategies for poorly soluble drugs, such as the use of lipid-based formulations or solid dispersions, may be necessary to improve absorption.

Q4: In which animal models has Izumerogant shown efficacy?

Preclinical studies have indicated that orally administered **Izumerogant** demonstrated efficacy in murine models of colitis (Dextran Sulfate Sodium-induced) and psoriasis (Imiquimod-induced).[1][2]

Q5: What is the known safety and tolerability profile of **Izumerogant**?

In a Phase 1 clinical trial in healthy human subjects, single ascending doses up to 400 mg and multiple ascending doses of 150 mg once or twice daily for 14 days were found to be safe and well-tolerated. No dose-limiting toxicities were identified in this study. Preclinical data also suggested that **Izumerogant** does not impair normal thymocyte maturation, a potential concern for other RORyt inhibitors.[1][2]

### **Troubleshooting Guide**

## Troubleshooting & Optimization

Check Availability & Pricing

| Issue Encountered                                                   | Potential Cause                                                                                    | Suggested Solution                                                                                                                                                                                                                                                                                  |
|---------------------------------------------------------------------|----------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| High variability in experimental results between animals.           | Poor oral bioavailability due to inconsistent formulation.                                         | - Ensure a homogenous and stable suspension or solution for oral gavage Consider using a formulation vehicle known to enhance the solubility of poorly soluble compounds, such as a lipid-based formulation (e.g., in corn oil) or a solution containing a solubilizing agent like methylcellulose. |
| Lower than expected efficacy in an in vivo model.                   | - Inadequate dosing Suboptimal formulation leading to poor absorption Degradation of the compound. | - Perform a dose-response study to determine the optimal dose for your model Verify the stability of your Izumerogant formulation over the duration of the experiment Prepare fresh formulations regularly.                                                                                         |
| Observed toxicity or adverse events in animals (e.g., weight loss). | Dose may be too high for the specific animal strain or model.                                      | - Conduct a maximum tolerated dose (MTD) study to establish a safe dosing range for your specific experimental conditions Monitor animal health closely (body weight, food and water intake, clinical signs) throughout the study.                                                                  |
| Difficulty dissolving Izumerogant for formulation preparation.      | Izumerogant is poorly soluble in aqueous solutions.                                                | - Use a suitable organic solvent such as DMSO for initial solubilization, followed by dilution in a vehicle appropriate for animal administration (e.g., corn oil, methylcellulose solution).                                                                                                       |



Ensure the final concentration of the organic solvent is within safe limits for the animal model.

## **Quantitative Data Summary**

In Vitro Potency of Izumerogant

| Target                                                                   | Assay                      | IC50   |
|--------------------------------------------------------------------------|----------------------------|--------|
| RORyt                                                                    | Inverse Agonist Activity   | 24 nM  |
| DHODH                                                                    | Enzyme Inhibition          | 240 nM |
| IL-17A, IL-17F, IFNy Secretion                                           | Human PHA-stimulated PBMCs | 3-5 nM |
| Th17 Differentiation                                                     | In Vitro Assay             | 150 nM |
| Data sourced from a preclinical data presentation by Immunic, Inc.[1][2] |                            |        |

Preclinical In Vivo Efficacy (Qualitative Summary)



| Animal Model                                                             | Disease                                             | Route of<br>Administration | Observed Effect |
|--------------------------------------------------------------------------|-----------------------------------------------------|----------------------------|-----------------|
| Mouse                                                                    | Dextran Sulfate<br>Sodium (DSS)-<br>Induced Colitis | Oral                       | Efficacious     |
| Mouse                                                                    | Imiquimod-Induced<br>Psoriasis                      | Oral                       | Efficacious     |
| Data sourced from a preclinical data presentation by Immunic, Inc.[1][2] |                                                     |                            |                 |

Detailed quantitative in vivo pharmacokinetic and toxicology data from preclinical studies are not publicly available at this time.

## **Experimental Protocols**

General Protocol for Oral Administration of a DHODH Inhibitor in a Mouse Model

This is a generalized protocol based on in vivo studies of DHODH inhibitors and should be optimized for **Izumerogant** and the specific experimental model.

- Animal Model Selection: Choose an appropriate mouse model for the disease under investigation (e.g., DSS-induced colitis model for inflammatory bowel disease).
- Formulation Preparation:
  - Due to the poor aqueous solubility of **Izumerogant**, a suspension is often required for oral administration.
  - A common vehicle for oral delivery of DHODH inhibitors is a 0.5% methylcellulose solution.
  - Alternatively, a lipid-based formulation can be used.



- If using a co-solvent like DMSO for initial dissolution, ensure the final concentration is welltolerated by the animals (typically <5% of the total volume).</li>
- Dosing and Administration:
  - The optimal dose should be determined through dose-range-finding and maximum tolerated dose (MTD) studies.
  - Administer the formulation via oral gavage at a consistent time each day.
  - The volume of administration should be appropriate for the size of the animal (e.g., 5-10 mL/kg for mice).

#### Monitoring:

- Monitor animal body weight 2-3 times per week. A significant body weight loss (>15-20%)
   may indicate toxicity.
- o Observe animals daily for any clinical signs of distress.
- In efficacy studies, measure relevant disease parameters at predetermined time points (e.g., disease activity index in colitis models, skin thickness in psoriasis models).

### • Endpoint Analysis:

 At the end of the study, collect tissues for histological analysis, cytokine profiling, or other relevant biomarker assessments.

# Visualizations Signaling Pathways





Click to download full resolution via product page

Caption: Dual mechanism of action of Izumerogant.

## **Experimental Workflow**





Click to download full resolution via product page

Caption: General workflow for an in vivo efficacy study.

# **Troubleshooting Logic**





Click to download full resolution via product page

Caption: Troubleshooting inconsistent in vivo results.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References



- 1. Immunic, Inc. to Present Newly Available Preclinical Data for IMU-935 in Poster Presentation at the 2nd Conference on Molecular Mechanisms of Inflammation in Trondheim, Norway - Immunic Therapeutics [imux.com]
- 2. Immunic, Inc. to Present Newly Available Preclinical Data for IMU-935 in Poster Presentation at the 2<sup>nd</sup> Conference on Molecular Mechanisms of Inflammation in Trondheim, Norway [prnewswire.com]
- To cite this document: BenchChem. [Technical Support Center: Izumerogant (IMU-935) for In Vivo Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15544335#refinement-of-izumerogant-delivery-methods-for-in-vivo-research]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com